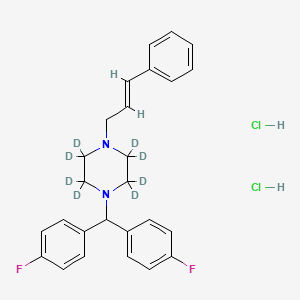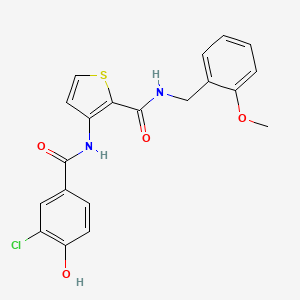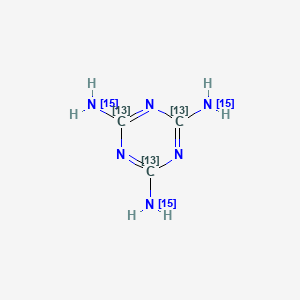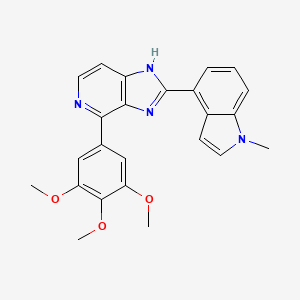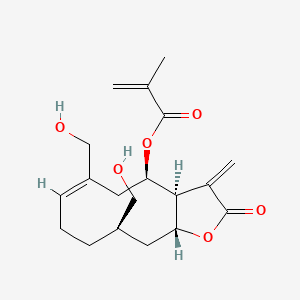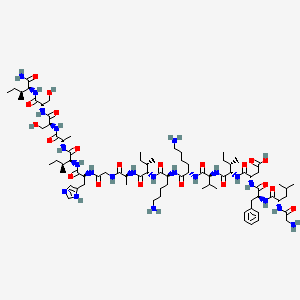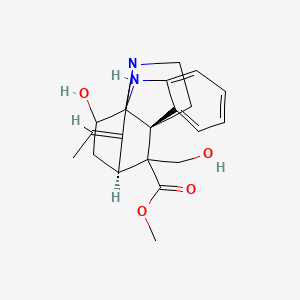
Uridine 5'-monophosphate-15N2,d11 (dilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine 5’-monophosphate-15N2,d11 (dilithium) is a stable isotope-labeled compound. It is a deuterium and nitrogen-15 labeled form of Uridine 5’-monophosphate, which is a monophosphate form of uridine triphosphate. This compound is primarily used in scientific research for tracing and quantitation purposes due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-monophosphate-15N2,d11 (dilithium) involves the incorporation of deuterium and nitrogen-15 into the uridine 5’-monophosphate molecule. This can be achieved through various synthetic routes, including:
Nitrogen-15 Labeling: The incorporation of nitrogen-15 can be achieved by using nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents.
Industrial Production Methods
Industrial production of Uridine 5’-monophosphate-15N2,d11 (dilithium) typically involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes:
Chemical Synthesis: Using deuterated and nitrogen-15 labeled starting materials.
Purification: Employing techniques such as chromatography to isolate the desired product.
Quality Control: Ensuring the final product meets the required specifications for research use.
Analyse Des Réactions Chimiques
Types of Reactions
Uridine 5’-monophosphate-15N2,d11 (dilithium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine diphosphate or uridine triphosphate.
Reduction: Reduction reactions can convert it back to uridine or other reduced forms.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Uridine diphosphate, uridine triphosphate.
Reduction: Uridine, reduced uridine derivatives.
Substitution: Various substituted uridine derivatives.
Applications De Recherche Scientifique
Uridine 5’-monophosphate-15N2,d11 (dilithium) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand nucleotide metabolism.
Biology: Employed in studies of nucleic acid synthesis and degradation.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of uridine analogs.
Industry: Applied in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of Uridine 5’-monophosphate-15N2,d11 (dilithium) involves its incorporation into nucleic acids and its role in nucleotide metabolism. The labeled isotopes allow researchers to trace the compound’s pathway and interactions within biological systems. The molecular targets include enzymes involved in nucleotide synthesis and degradation, and the pathways include the de novo synthesis and salvage pathways of nucleotides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridine 5’-monophosphate: The unlabeled form of the compound.
Uridine 5’-diphosphate: A diphosphate form of uridine.
Uridine 5’-triphosphate: A triphosphate form of uridine.
Uniqueness
Uridine 5’-monophosphate-15N2,d11 (dilithium) is unique due to its stable isotope labeling, which allows for precise tracing and quantitation in research studies. This makes it particularly valuable in studies requiring detailed metabolic analysis and pharmacokinetic profiling.
Propriétés
Formule moléculaire |
C9H11Li2N2O9P |
|---|---|
Poids moléculaire |
349.2 g/mol |
Nom IUPAC |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-(3,5,6-trideuterio-2,4-dioxo(1,3-15N2)pyrimidin-1-yl)oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7?,8-;;/m1../s1/i1D,2D,3D2,4D,6D,7D,8D,10+1,11+1,13D,14D;;/hD |
Clé InChI |
VZKHMAVADRKKIM-GKOWXMAFSA-L |
SMILES isomérique |
[2H]C1=C([15N](C(=O)[15N](C1=O)[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])[2H].[Li+].[Li+] |
SMILES canonique |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


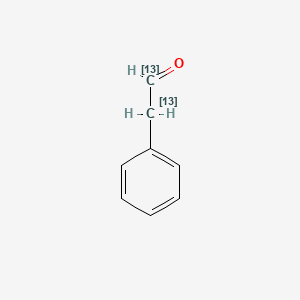
![Benzo[pqr]tetraphen-3-ol-13C6](/img/structure/B12384900.png)
